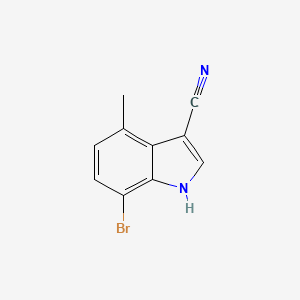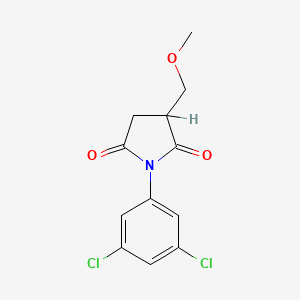
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, also known as 3-AOC-HCl, is a type of amino acid that is widely used in scientific research. It is a chiral molecule, meaning it has a distinct three-dimensional shape that is not superimposable on its mirror image. 3-AOC-HCl has a wide range of applications in the scientific community, including the synthesis of other molecules, the study of biochemical and physiological effects, and the development of new drugs.
科学的研究の応用
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has a variety of scientific research applications. It is commonly used as a chiral starting material in the synthesis of other molecules, such as amino acids and peptides. It is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Furthermore, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is used in the development of new drugs, as it can be used to study the mechanism of action of potential drug candidates.
作用機序
The mechanism of action of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is not fully understood. It is known that it acts as an enzyme inhibitor, meaning it binds to enzymes and prevents them from catalyzing reactions. It is believed that (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride binds to enzymes through hydrogen bonding and electrostatic interactions. Additionally, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has been shown to inhibit the activity of certain neurotransmitters, such as glutamate and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride are not fully understood. However, it is known that it can inhibit the activity of certain enzymes, neurotransmitters, and hormones. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has several advantages for lab experiments. It is a stable molecule that is easy to synthesize and purify. Additionally, it is a chiral molecule, which makes it useful for studying the effects of chirality on biochemical and physiological processes. On the other hand, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has several limitations for lab experiments. It is toxic in large doses and can be difficult to handle in the laboratory. Additionally, it can be difficult to control the concentration of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride in lab experiments.
将来の方向性
The future of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is promising, as it has a wide range of applications in the scientific community. Future research should focus on exploring the mechanism of action of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, as well as its biochemical and physiological effects. Additionally, further research should be conducted to develop efficient and safe methods for synthesizing and purifying (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride. Additionally, research should be conducted to explore potential therapeutic applications of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, such as the treatment of inflammation and oxidative stress. Finally, further research should be conducted to develop methods for controlling the concentration of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride in lab experiments.
合成法
The most common methods for synthesizing (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride involve the reaction of 3-aminooxane with hydrochloric acid. The reaction produces a salt that can be purified by recrystallization. The synthesis of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride can also be achieved through the reaction of 3-aminooxane with an alkyl halide, such as bromoethane, which produces the alkyl halide salt of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride.
特性
IUPAC Name |
(3R,4R)-3-aminooxane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCJZXYOQGTQZ-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)




![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)
![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)


![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)
![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
amine hydrochloride](/img/structure/B6604442.png)